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Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance
liquid chromatography (RP-HPLC) method for the precise quantification of N-(2-
((Methylamino)carbonyl)benzoyl) amlodipine, also known as Amlodipine Impurity B. The
developed method is crucial for the quality control of amlodipine drug substances and products,
ensuring they meet the stringent purity requirements set by regulatory authorities. The method
utilizes a C18 stationary phase with a gradient elution protocol, providing excellent resolution
and sensitivity for Impurity B and other related substances. This document provides a
comprehensive protocol, including system suitability, sample preparation, and method
validation details in line with the International Council for Harmonisation (ICH) guidelines.

Introduction

Amlodipine is a widely prescribed long-acting calcium channel blocker used in the
management of hypertension and angina.[1] The manufacturing process and storage of
amlodipine can lead to the formation of various impurities, which, if present in sufficient
quantities, may affect the safety and efficacy of the drug product. One such critical process-
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related impurity is N-(2-((Methylamino)carbonyl)benzoyl) amlodipine, designated as
Impurity B in the European Pharmacopoeia (EP).[2] Rigorous control and accurate
quantification of this impurity are mandated to ensure patient safety and product quality.

The chemical structure of Amlodipine Impurity B is 3-Ethyl 5-methyl 4-(2-chlorophenyl)-6-
methyl-2-[[2-[[2-(methylcarbamoyl)benzoyl]amino]ethoxy]methyl]-1,4-dihydropyridine-3,5-
dicarboxylate.[2] Its formation is associated with the synthesis pathway of amlodipine.
Therefore, a validated, stability-indicating analytical method is essential for its quantification in
routine quality control and stability studies. This application note details such a method,
designed for accuracy, precision, and robustness.

Experimental

Materials and Reagents
» Amlodipine Besylate Reference Standard (USP or EP grade)

* N-(2-((Methylamino)carbonyl)benzoyl) amlodipine (Amlodipine Impurity B) Reference
Standard

o Acetonitrile (HPLC grade)

¢ Methanol (HPLC grade)

o Potassium dihydrogen phosphate (AR grade)
o Orthophosphoric acid (AR grade)

o Triethylamine (HPLC grade)

Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a
photodiode array (PDA) or UV detector is suitable for this method.

Table 1: Optimized Chromatographic Conditions
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Parameter

Condition

HPLC Column

Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm,

3.5 um (or equivalent)

Mobile Phase A

Buffer: 25 mM Potassium dihydrogen
phosphate, pH adjusted to 3.0 with

orthophosphoric acid.

Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 237 nm
Injection Volume 10 uL

Diluent

Mobile Phase A : Acetonitrile (50:50, v/v)

Rationale for Parameter Selection: A C18 column is chosen for its versatility and excellent
performance in reversed-phase chromatography of moderately polar compounds like
amlodipine and its impurities. The acidic pH of the mobile phase (pH 3.0) ensures the analytes
are in their protonated form, leading to sharp, symmetrical peaks. A gradient elution is
employed to achieve optimal separation of all related substances from the main amlodipine
peak within a reasonable runtime. The detection wavelength of 237 nm provides good
sensitivity for both amlodipine and its impurities.[3]

Preparation of Solutions

Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of potassium dihydrogen phosphate in
1000 mL of water. Adjust the pH to 3.0 = 0.05 with orthophosphoric acid. Filter through a 0.45
um membrane filter and degas.

Standard Stock Solution (Impurity B): Accurately weigh about 5 mg of N-(2-
((Methylamino)carbonyl)benzoyl) amlodipine reference standard into a 50 mL volumetric
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flask. Dissolve in and dilute to volume with diluent to obtain a solution with a concentration of
approximately 100 pg/mL.

Standard Solution: Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask
and dilute to volume with diluent. This yields a final concentration of approximately 1.0 pg/mL.

Sample Solution (for Drug Substance): Accurately weigh about 50 mg of the amlodipine
besylate test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with
diluent. This gives a nominal concentration of 1000 ug/mL of amlodipine besylate.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines, assessing
specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were
performed on amlodipine besylate. The drug substance was subjected to acid, base, oxidative,
thermal, and photolytic stress conditions.[4]

e Acid Hydrolysis: 1 mL of 1 M HCI was added to 1 mL of sample stock solution and kept at
80°C for 2 hours. The solution was then neutralized.

o Base Hydrolysis: 1 mL of 1 M NaOH was added to 1 mL of sample stock solution and kept at
80°C for 2 hours. The solution was then neutralized.

o Oxidative Degradation: 1 mL of 30% H202 was added to 1 mL of sample stock solution and
kept at room temperature for 24 hours.

o Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours.

e Photolytic Degradation: The drug substance solution was exposed to UV light (254 nm) for
24 hours.

The stressed samples were then diluted with diluent and injected into the HPLC system. The
chromatograms were evaluated for the resolution between amlodipine, Impurity B, and any
degradation products.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.researchgate.net/publication/258390417_New_Stability_Indicating_Method_for_Quantification_of_Impurities_in_Amlodipine_and_Valsartan_Tablets_by_Validated_HPLC
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Linearity

Linearity was established by preparing a series of solutions of Impurity B at five concentration
levels ranging from the LOQ to 150% of the specification limit (typically 0.1%). The peak areas
were plotted against the corresponding concentrations, and a linear regression analysis was
performed.

Accuracy (Recovery)

The accuracy of the method was determined by spiking a placebo or a sample of amlodipine
besylate with known amounts of Impurity B at three concentration levels (e.g., 50%, 100%, and
150% of the specification limit). The percentage recovery was then calculated.

Precision

» Repeatability (Intra-day Precision): Six replicate injections of the standard solution containing
Impurity B at the 100% level were performed on the same day.

» Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a
different day, with a different analyst and on a different instrument.

The relative standard deviation (%RSD) of the peak areas was calculated for both repeatability
and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The concentration that gave
a signal-to-noise ratio of 3:1 was considered the LOD, and a ratio of 10:1 was taken as the
LOQ.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the quantification of N-
(2-((Methylamino)carbonyl)benzoyl) amlodipine.
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Caption: Experimental workflow for HPLC quantification.

Method Validation Summary

The validation results are summarized in the table below.

Table 2: Summary of Method Validation Data
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Parameter Result Acceptance Criteria
No interference from placebo
o or degradation products at the )
Specificity Peak purity > 0.999

retention time of Impurity B.
Resolution > 2.0.

Linearity (r?)

>0.999 r2=0.995

Range LOQ - 1.5 pg/mL -

Accuracy (% Recovery) 98.0% - 102.0% 90.0% - 110.0%
Precision (%RSD)

Repeatability <2.0% %RSD < 5.0%
Intermediate Precision < 2.0% %RSD < 5.0%
LOD ~0.05 pg/mL -

LOQ ~0.15 pg/mL -

The specificity studies showed that amlodipine underwent significant degradation under basic

and oxidative conditions, while it was relatively stable under acidic, thermal, and photolytic

stress. In all cases, the peak for Impurity B was well-resolved from the main amlodipine peak

and all degradation products, confirming the stability-indicating nature of the method.

Step-by-Step Protocol

System Preparation: Set up the HPLC system according to the conditions in Table 1.

Equilibrate the column with the mobile phase until a stable baseline is achieved.

System Suitability: Inject the Standard Solution (approx. 1.0 pug/mL of Impurity B) five times.

The %RSD for the peak area should be not more than 5.0%. The tailing factor for the

Impurity B peak should not be more than 2.0.

Sample Analysis:

o Inject the diluent as a blank to ensure no interfering peaks are present.
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o Inject the Standard Solution.

o Inject the Sample Solution.

o Data Analysis:

o lIdentify the peak corresponding to N-(2-((Methylamino)carbonyl)benzoyl) amlodipine in
the sample chromatogram by comparing its retention time with that of the standard.

o Calculate the amount of Impurity B in the sample using the following formula:

% Impurity B = (Area_Impurity_Sample / Area_Impurity _Standard) * (Conc_Standard /
Conc_Sample) * 100
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Caption: Protocol decision-making flow.
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Conclusion

The HPLC method described in this application note is demonstrated to be specific, linear,
accurate, and precise for the quantification of N-(2-((Methylamino)carbonyl)benzoyl)
amlodipine (Amlodipine Impurity B) in amlodipine drug substance. The stability-indicating
nature of the assay makes it suitable for routine quality control analysis and for monitoring the
impurity profile of amlodipine during stability studies. This method provides a reliable tool for
ensuring that amlodipine products meet the required quality and safety standards.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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